molecular formula C5H10O B130290 2-Methyltetrahydrofuran CAS No. 25265-68-3

2-Methyltetrahydrofuran

Cat. No.: B130290
CAS No.: 25265-68-3
M. Wt: 86.13 g/mol
InChI Key: JWUJQDFVADABEY-UHFFFAOYSA-N
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Description

2-Methyltetrahydrofuran (2-MeTHF, C₅H₁₀O) is a heterocyclic ether derived from renewable biomass sources such as levulinic acid or furfural, making it a sustainable alternative to conventional petrochemical solvents . Structurally, it is a methyl-substituted derivative of tetrahydrofuran (THF), with enhanced stability and tailored solvation properties. Key physicochemical properties include:

  • Boiling point: 80°C
  • Vapor pressure: 13.6 kPa at 20°C
  • Water miscibility: Low (forms an azeotrope with water)
  • Polarity: Intermediate between diethyl ether and THF .

2-MeTHF is widely used in organometallic chemistry, biphasic reactions, natural product extraction, and pharmaceutical synthesis due to its stability, low toxicity, and compatibility with green chemistry principles .

Properties

IUPAC Name

2-methyloxolane
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InChI

InChI=1S/C5H10O/c1-5-3-2-4-6-5/h5H,2-4H2,1H3
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InChI Key

JWUJQDFVADABEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC1CCCO1
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Molecular Formula

C5H10O
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Record name METHYLTETRAHYDROFURAN
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DSSTOX Substance ID

DTXSID9030258
Record name 2-Methyltetrahydrofuran
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Molecular Weight

86.13 g/mol
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Physical Description

Methyltetrahydrofuran appears as a colorless liquid with an ether-like odor. Less dense than water. Vapors heavier than air. Used to make other chemicals and as a solvent., Liquid, Clear, colorless to yellow liquid with a mildly irritating odor of ether; [NTP: CSWG]
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Vapor Pressure

97.3 [mmHg]
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CAS No.

25265-68-3, 96-47-9
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Scientific Research Applications

Pharmaceutical Applications

2-MeTHF has been extensively utilized in pharmaceutical chemistry due to its effectiveness as a solvent in reaction processes and extractions.

Case Study: Salting-Out Processes
In a study focusing on salting-out techniques in pharmaceutical process chemistry, 2-MeTHF was employed to extract lipophilic impurities from aqueous solutions. The use of this solvent allowed for improved partitioning during the extraction of compounds like doripenem, demonstrating its effectiveness in enhancing product purity .

Table 1: Solvent Properties of 2-MeTHF

PropertyValue
Boiling Point80.1 °C
Density0.873 g/cm³
Dielectric Constant7.6
Flash Point23 °C

Green Chemistry

The transition towards sustainable practices has highlighted the role of 2-MeTHF as a green solvent. It is biodegradable and derived from renewable resources, aligning with the principles of green chemistry.

Case Study: Biofuel Production
Research indicated that using 2-MeTHF as a solvent in the production of biofuels led to increased substrate conversion rates by approximately 13% and enhanced bio-oil yield by about 17 wt% compared to conventional solvents . This demonstrates its potential to improve efficiency in biomass conversion processes.

Energy Applications

2-MeTHF is also being explored for its potential as a fuel or fuel additive due to its favorable combustion properties.

Case Study: Fuel Blending
A study evaluating the blending rules for furanic species found that 2-MeTHF exhibited superior properties compared to other furan derivatives like 2-methylfuran. This makes it a promising candidate for developing advanced fuels with optimized characteristics .

Material Science

In material science, 2-MeTHF serves as a solvent in polymer synthesis and processing.

Case Study: Polymer Development
Research has shown that using 2-MeTHF can enhance the solubility of certain polymers, facilitating their processing into films and coatings. Its ability to dissolve both polar and non-polar materials makes it invaluable in formulating new polymer blends that require specific mechanical properties .

Chemical Reactions Analysis

Hydrogenation of Furfural

The primary industrial route involves catalytic hydrogenation of furfural (derived from biomass) in a single-step process:

Reaction:
C5H4O2(furfural)+4H2C5H10O(2 MeTHF)+H2O\text{C}_5\text{H}_4\text{O}_2\,(\text{furfural})+4\,\text{H}_2\rightarrow \text{C}_5\text{H}_{10}\text{O}\,(\text{2 MeTHF})+\text{H}_2\text{O}

Conditions :

  • Catalysts: Pd/C (3–5% loading), Ni-based catalysts, or Raney nickel.

  • Temperature: 115–260°C (vapor phase) or 60–140°C (liquid phase).

  • Pressure: 3–4 MPa H₂.

  • Yield: Up to 50% selectivity at >99% conversion with Pd catalysts .

By-products:

  • Major: Tetrahydrofuran (THF), 2-pentanone, 2-methylfuran.

  • Separation: Biphasic aqueous/organic separation at 60°C reduces water miscibility .

Levulinic Acid Pathway

An alternative renewable route via γ-valerolactone:

  • Cyclization and hydrogenation of levulinic acid to γ-valerolactone.

  • Hydrogenation to 1,4-pentanediol, followed by dehydration to 2-MeTHF .

Grignard Reagent Stability

2-MeTHF outperforms THF in stabilizing highly reactive organometallics:

Parameter2-MeTHFTHF
Boiling Point80°C66°C
Stability with RMgX>24 hrs <12 hrs
Wurtz Coupling By-ProductReduced Significant

Example Reaction:

  • Synthesis of β-(trifluoromethyl) β-amino acids using Reformatsky reagents in 2-MeTHF achieved 85–95% yield .

Cross-Coupling Reactions

Nickel-catalyzed cross-couplings of aryl Grignards in 2-MeTHF proceed efficiently:

  • Substrate: 4-Chloro-2-arylquinolines.

  • Conditions: 2.5 mol% Ni catalyst, 80°C, 4 h.

  • Yield: 70–98% with <5% homocoupling .

Participation in Ring-Closing Metathesis (RCM)

2-MeTHF enables spontaneous isomerization post-RCM due to its high polarity and thermal stability :

Substrate: Allylic ethers (e.g., 1-(allyloxy)-1-vinylcyclohexane).
Catalyst: Hoveyda-Grubbs II (0.25–10 mol%).
Results:

Catalyst Loading (mol%)Conversion (%)Product Ratio (RCM:Isomer)
0.2510098:2
10100<1:99

Key Advantage: Facilitates double-bond migration to form thermodynamically favored vinylic ethers/amides .

Oxidation and Peroxide Formation

While more stable than THF, 2-MeTHF forms peroxides under prolonged air exposure:

ConditionPeroxide Formation (ppm)
Fresh bottle2
5 days (unstabilized)45
With BHT stabilizer<150

Safety Note: Reacts violently with strong oxidizers (e.g., HNO₃, O₃) .

Extraction Efficiency

  • Partition Coefficients: Superior to THF for polar/non-polar separations due to low water solubility (4.4 g/100 g at 23°C) .

  • Case Study: Isolation of metathesis products achieved via simple phase separation, avoiding chromatography .

Biofuel Component

2-MeTHF’s high energy density (30.7 MJ/L) and renewable origin make it a diesel additive. A reduced combustion mechanism (78 species, 233 reactions) accurately predicts ignition delays and flame speeds in dual-fuel engines .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Comparison with Tetrahydrofuran (THF)

Physicochemical Properties
Property 2-MeTHF THF
Boiling Point (°C) 80 66
Water Miscibility Low High
Stability (Acid/Base) High Moderate
Source Bio-based Petrochemical
Vapor Pressure (kPa) 13.6 19.6
Polarity (ET₃₀) 37.4 37.4

Key Differences :

  • Stability : 2-MeTHF exhibits superior stability under acidic or basic conditions, reducing risks of peroxidation compared to THF .
  • Water Immiscibility : 2-MeTHF’s low water miscibility simplifies phase separation in biphasic reactions, whereas THF’s high miscibility complicates product isolation .
  • Renewability : 2-MeTHF is derived from biomass, aligning with green chemistry goals, while THF relies on fossil fuels .

Comparison with Hexane

Physicochemical Properties
Property 2-MeTHF Hexane
Boiling Point (°C) 80 66–70
Vapor Pressure (kPa) 13.6 19.0
Source Bio-based Petrochemical
Environmental Impact Low (biodegradable) High (toxic)
Solvation Power High (polar) Low (non-polar)

Key Differences :

  • Sustainability: 2-MeTHF is biodegradable and non-toxic, whereas hexane poses environmental and health risks (neurotoxicity) .
  • Extraction Efficiency : 2-MeTHF matches hexane’s efficiency in lipid and natural product extraction (e.g., hop aromas) but with superior safety profiles .

Comparison with Diethyl Ether

Physicochemical Properties
Property 2-MeTHF Diethyl Ether
Boiling Point (°C) 80 35
Flammability Moderate High
Stability High Low (peroxidation)
Polarity Moderate Low

Key Differences :

  • Safety : 2-MeTHF’s higher boiling point reduces flammability risks compared to diethyl ether, which is highly volatile .
  • Reaction Utility: 2-MeTHF stabilizes reactive intermediates (e.g., organolithium compounds) more effectively than diethyl ether .

Comparison with Cyclopentyl Methyl Ether (CPME)

Property 2-MeTHF CPME
Boiling Point (°C) 80 106
Water Miscibility Low Very Low
Toxicity Low (PDE 6.2 mg/day) Low (PDE 7.4 mg/day)
Source Bio-based Petrochemical

Key Differences :

  • Renewability : 2-MeTHF is bio-based, whereas CPME is petrochemical-derived .
  • Cost : 2-MeTHF is more expensive but offers sustainability advantages for large-scale applications .

Preparation Methods

Two-Stage Vapor-Phase Hydrogenation

The two-stage method, described in U.S. Patent 6,479,677, involves sequential hydrogenation steps:

  • First Stage : Furfural is hydrogenated to 2-methylfuran (2-MF) over a copper chromite catalyst at 170–175°C and atmospheric pressure. This step achieves ~60% 2-MF yield, with residual furfuryl alcohol and minor byproducts.

  • Second Stage : 2-MF undergoes further hydrogenation to 2-MeTHF using a nickel-based catalyst at 115°C, yielding up to 90% 2-MeTHF with <9% unreacted 2-MF.

Advantages :

  • Utilizes inexpensive, non-precious metal catalysts (Cu, Ni).

  • Enables continuous production at atmospheric pressure, reducing operational costs.

  • Compatible with impure furfural derived from biomass.

Reaction Conditions :

ParameterFirst StageSecond Stage
CatalystCu chromiteNi/Al₂O₃
Temperature (°C)170–175115
Pressure (MPa)AtmosphericAtmospheric
H₂:Furfural Ratio2:12:1
Yield (%)6090

One-Stage Liquid-Phase Hydrogenation

A single-step process, patented in US20100099895A1, employs palladium on carbon (Pd/C) under high-pressure conditions (80 bar H₂) to convert furfural directly to 2-MeTHF. At 200°C, this method achieves 49% 2-MeTHF yield, alongside byproducts such as tetrahydrofuran (THF, 20%) and 2-pentanone (9.2%).

Key Features :

  • Eliminates intermediate isolation, simplifying workflow.

  • Requires noble metal catalysts (Pd), increasing costs.

  • Phase separation at 60°C enhances purity by exploiting 2-MeTHF’s low water solubility (4.4 g/100 g at 23°C).

Alternative Routes from Levulinic Acid

Levulinic acid, a biomass-derived platform chemical, offers an alternative pathway to 2-MeTHF via γ-valerolactone (GVL) and 1,4-pentanediol intermediates:

  • Cyclization and Reduction :
    Levulinic acid → γ-Valerolactone (GVL) via acid-catalyzed cyclization.
    GVL → 1,4-Pentanediol via hydrogenation (Ru/C catalyst, 150°C, 50 bar H₂).

  • Dehydration :
    1,4-Pentanediol → 2-MeTHF using acidic resins (e.g., Amberlyst-15) at 120°C.

Yield Comparison :

StepCatalystTemperature (°C)Yield (%)
GVL → 1,4-PentanediolRu/C15085
1,4-Pentanediol → 2-MeTHFAmberlyst-1512078

Catalyst Systems and Optimization

Catalyst selection critically influences reaction efficiency and product distribution.

Copper-Based Catalysts

Copper chromite (CuCr₂O₄) dominates the first hydrogenation stage due to its high activity for carbonyl group reduction. In vapor-phase systems, it achieves 60–70% 2-MF selectivity at 170°C. Deactivation via coking is mitigated by periodic regeneration under air flow.

Nickel and Palladium Catalysts

  • Nickel : Supported on Al₂O₃ or SiO₂, nickel catalysts excel in furan ring hydrogenation, converting 2-MF to 2-MeTHF with >90% selectivity at 115°C.

  • Palladium : Pd/C (3–5 wt%) enables single-step hydrogenation but requires high H₂ pressure (80 bar) and generates more byproducts.

Catalyst Performance :

CatalystSupportReaction StageSelectivity (%)
CuCr₂O₄NoneFurfural → 2-MF70
NiAl₂O₃2-MF → 2-MeTHF90
PdCFurfural → 2-MeTHF49

Industrial-Scale Process Design

Vapor-Phase Continuous Reactors

Modern plants adopt tubular reactors with catalyst-packed beds for continuous operation. Key design considerations include:

  • Residence Time : 15–30 minutes per stage to maximize conversion.

  • Heat Management : Exothermic reactions necessitate cooling jackets to maintain isothermal conditions.

  • Recycling : Unreacted 2-MF is recycled to the second stage, boosting overall yield to 95%.

Byproduct Management

Byproducts like THF and 2-pentanone are separated via fractional distillation. Aqueous phases (4–10% of output) are treated biologically or recycled.

Emerging Techniques and Sustainability

Biomass-Derived Feedstocks

Agricultural waste (corn cobs, bagasse) provides furfural, aligning with green chemistry principles. Life-cycle analyses indicate a 40% reduction in carbon footprint compared to petroleum-based routes.

Solvent-Free Systems

Recent studies explore mechanochemical methods, where ball milling furfural with catalysts (e.g., Raney Ni) achieves 65% 2-MeTHF yield without solvents .

Q & A

Q. What analytical techniques characterize 2-MeTHF’s phase behavior in multiphase reaction systems?

  • Gas chromatography (GC) monitors azeotrope formation, while differential scanning calorimetry (DSC) tracks phase transitions. For biphasic systems (e.g., aqueous-organic), interfacial tension measurements and UV-Vis spectroscopy quantify partitioning efficiencies .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate toxicological results using multiple models (e.g., in vitro/in vivo) and statistical tools like Bayesian meta-analysis.
  • Experimental Design : Prioritize solvent recycling protocols (e.g., distillation) to align with green chemistry principles.
  • Safety Protocols : Integrate OSHA/NIOSH exposure limits (e.g., 50 ppm TWA) into risk assessments for laboratory workflows .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyltetrahydrofuran
Reactant of Route 2
2-Methyltetrahydrofuran

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